
1,1-Biphenyl,4-ethoxy-3-fluoro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Biphenyl,4-ethoxy-3-fluoro- is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of an ethoxy group at the 4th position and a fluorine atom at the 3rd position on one of the phenyl rings. The biphenyl structure is known for its stability and versatility in various chemical reactions, making it a valuable compound in both academic research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,1-Biphenyl,4-ethoxy-3-fluoro- typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an aryl boronic acid. The reaction conditions often include the use of a base such as potassium carbonate, a palladium catalyst like Pd(PPh3)4, and a solvent such as toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation .
Industrial Production Methods: In an industrial setting, the production of 1,1-Biphenyl,4-ethoxy-3-fluoro- can be scaled up using continuous-flow synthesis. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of microreactors in continuous-flow synthesis can significantly reduce reaction times and improve efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: 1,1-Biphenyl,4-ethoxy-3-fluoro- undergoes various types of chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form a carbonyl group.
Reduction: The fluorine atom can be replaced by a hydrogen atom through reduction reactions.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are used.
Substitution: Nucleophiles like sodium amide (NaNH2) or thiourea (NH2CSNH2) are used under basic conditions.
Major Products:
Oxidation: Formation of 4-ethoxy-3-fluorobenzophenone.
Reduction: Formation of 1,1-Biphenyl,4-ethoxy-.
Substitution: Formation of 4-ethoxy-3-aminobiphenyl or 4-ethoxy-3-thiobiphenyl
Applications De Recherche Scientifique
1,1-Biphenyl,4-ethoxy-3-fluoro- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Used in the production of liquid crystals for display technologies and as an intermediate in the synthesis of agrochemicals .
Mécanisme D'action
The mechanism of action of 1,1-Biphenyl,4-ethoxy-3-fluoro- involves its interaction with specific molecular targets. The ethoxy and fluoro substituents can influence the compound’s electronic properties, making it a suitable candidate for binding to enzyme active sites or receptor proteins. The biphenyl core provides a rigid framework that can fit into hydrophobic pockets of target molecules, enhancing its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
- 1,1-Biphenyl,4-ethoxy-2,3-difluoro-
- 1,1-Biphenyl,4-methoxy-3-fluoro-
- 1,1-Biphenyl,4-ethoxy-3-chloro-
Comparison: 1,1-Biphenyl,4-ethoxy-3-fluoro- is unique due to the presence of both an ethoxy group and a fluorine atom, which impart distinct electronic and steric properties. Compared to its analogs, this compound may exhibit different reactivity and binding characteristics, making it valuable for specific applications in medicinal chemistry and material science .
Propriétés
Numéro CAS |
742086-21-1 |
|---|---|
Formule moléculaire |
C14H13FO |
Poids moléculaire |
216.25 g/mol |
Nom IUPAC |
1-ethoxy-2-fluoro-4-phenylbenzene |
InChI |
InChI=1S/C14H13FO/c1-2-16-14-9-8-12(10-13(14)15)11-6-4-3-5-7-11/h3-10H,2H2,1H3 |
Clé InChI |
FPKSRMJGPREREW-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=C(C=C1)C2=CC=CC=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


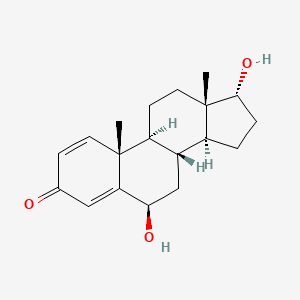
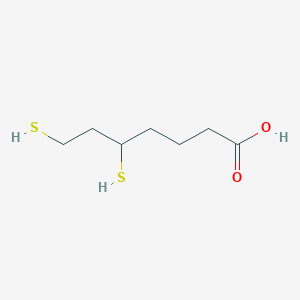


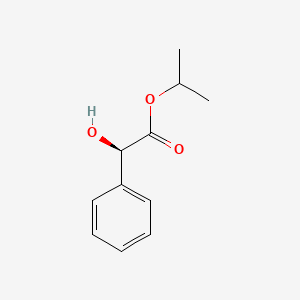
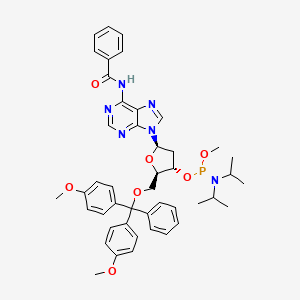



![trisodium;2-[2-[6-[[4-(2-ethylanilino)-6-fluoro-1,3,5-triazin-2-yl]amino]-1-oxo-3-sulfonatonaphthalen-2-ylidene]hydrazinyl]naphthalene-1,5-disulfonate](/img/structure/B15288288.png)


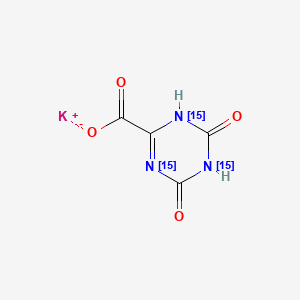
![4-amino-N-[(1R,2R,3S,5S)-5-amino-2-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2R,3R,4S,5R,6R)-6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide](/img/structure/B15288302.png)
